molecular formula C10H5ClN2 B1369515 4-Chloroquinoline-6-carbonitrile CAS No. 219763-83-4

4-Chloroquinoline-6-carbonitrile

Cat. No. B1369515
M. Wt: 188.61 g/mol
InChI Key: FLRGXIDFVYOCLP-UHFFFAOYSA-N
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Description

4-Chloroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.62 g/mol . It is a solid substance that is stored at 2-8 degrees Celsius .


Synthesis Analysis

The synthesis of 4-Chloroquinoline-6-carbonitrile and its derivatives is a topic of ongoing research. While specific synthesis methods for 4-Chloroquinoline-6-carbonitrile were not found in the search results, there are studies on the synthesis of related compounds, such as chloroquinoline-3-carbonitrile derivatives .


Molecular Structure Analysis

The InChI code for 4-Chloroquinoline-6-carbonitrile is 1S/C10H5ClN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Chloroquinoline-6-carbonitrile is a solid substance that is stored at 2-8 degrees Celsius . Its molecular weight is 188.62 g/mol .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
    • Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
    • Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Antimalarial Activity

    • Field : Medicinal Chemistry
    • Application : Quinoline derivatives have been found to exhibit antimalarial activity .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .

properties

IUPAC Name

4-chloroquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRGXIDFVYOCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608059
Record name 4-Chloroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-6-carbonitrile

CAS RN

219763-83-4
Record name 4-Chloroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A pyrex reaction tube was charged with Pd(PPh3)4(200 mg, 173 μmol), 4-chloro-6-iodoquinoline (1.00 g, 3454 μmol), zinc cyanide (406 mg, 3454 μmol) and DMF. The tube was purged with argon, sealed, and the heterogeneous mixture was stirred at 50° C. for 17 h. The mixture was poured into water and the resulting solids were filtered, washed with water, and dried. The crude material was purified by silica gel chromatography, 0-5% MeOH/DCM to provide 4-chloroquinoline-6-carbonitrile as a white solid. MS: [M+H]=189.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
406 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (0.518 ml) was added to DMF (9 ml) at an inner temperature of 5-7° C. while stirring under ice-cooling, and the mixture was stirred at room temperature for 0.5 hr. 4-Hydroxy-6-quinolinecarbonitrile (860 mg) was added while stirring under ice-cooling and the mixture was stirred under ice-cooling for 1 hr. 1N aqueous sodium hydroxide solution (18 ml) was added and the mixture was stirred at room temperature for 10 min. The precipitate was collected by filtration and washed with water to give a pale brown powder. The obtained powder was purified by silica gel column chromatography (eluent: chloroform-methanol=50/1) to give the object compound (800 mg) as a pale yellow powder.
Quantity
0.518 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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